molecular formula C17H14N4O2S2 B2753904 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-12-7

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2753904
CAS No.: 852135-12-7
M. Wt: 370.45
InChI Key: SZEWOMFZPXYXMH-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with various substituted benzaldehydes under microwave irradiation . This catalyst-free, microwave-assisted procedure provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave-assisted synthesis and avoiding toxic solvents, are likely to be employed to ensure efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-10-14(15(22)20-16-18-7-8-24-16)25-17-19-13(9-21(10)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWOMFZPXYXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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